![molecular formula C8H8O5S B2451250 (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid CAS No. 111252-34-7](/img/structure/B2451250.png)
(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid
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Description
(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid, also known as MSFA, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. MSFA is a furan derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Scientific Research Applications
- Synthesis Methods : Derivatives of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid, such as (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives, have been synthesized through reactions like the isomerization of N3-substituted amidrazones with maleic anhydride and further isomerization under specific conditions (Modzelewska-Banachiewicz et al., 2009). Additionally, 2-Amino-4,5-dihydro-3-methanesulfonylfurans have been prepared through deamidation of specific carboxamides with bases (Yamagata et al., 2005).
- Molecular Structure Analysis : Detailed structural analysis of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been performed using X-ray crystallography, spectroscopy, and quantum chemical calculations, providing insights into the molecular interactions, vibrational modes, and ligand-to-ligand charge transfers (Venkatesan et al., 2016). Similar analyses are valuable in understanding the properties and behavior of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid.
- Photophysical Properties : Investigations into compounds like (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) have been conducted to understand their photophysical properties in different mediums, which might provide insights applicable to the optical and solvatochromic properties of (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid (Asiri et al., 2017).
- Catalysis and Chemical Reactions : Palladium-catalysed cross-coupling of iodovinylic acids with organometallic reagents, as studied for the synthesis of 3,3-disubstituted prop-2-enoic acids, could potentially be relevant for reactions involving (2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid (Abarbri et al., 2002).
properties
IUPAC Name |
(E)-3-(5-methylsulfonylfuran-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-14(11,12)8-5-3-6(13-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKCPSHBCHKHFF-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(O1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methanesulfonylfuran-2-yl)prop-2-enoic acid |
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